(4-(Ethylthio)phenyl)(3-fluorophenyl)methanol
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Overview
Description
4-(Ethylthio)-3’-fluorobenzhydrol is an organic compound characterized by the presence of an ethylthio group and a fluorine atom attached to a benzhydrol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-3’-fluorobenzhydrol typically involves the introduction of the ethylthio group and the fluorine atom onto a benzhydrol backbone. One common method involves the reaction of 4-(ethylthio)benzaldehyde with a fluorinated reagent under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(Ethylthio)-3’-fluorobenzhydrol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)-3’-fluorobenzhydrol can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group or to modify the benzhydrol structure.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler benzhydrol derivatives.
Scientific Research Applications
4-(Ethylthio)-3’-fluorobenzhydrol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Ethylthio)-3’-fluorobenzhydrol involves its interaction with specific molecular targets and pathways. The ethylthio group and fluorine atom can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can lead to changes in cellular processes, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)-3’-fluorobenzhydrol: Similar structure but with a methylthio group instead of an ethylthio group.
4-(Ethylthio)-3’-chlorobenzhydrol: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(Ethylthio)-3’-bromobenzhydrol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
4-(Ethylthio)-3’-fluorobenzhydrol is unique due to the combination of the ethylthio group and the fluorine atom, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C15H15FOS |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(4-ethylsulfanylphenyl)-(3-fluorophenyl)methanol |
InChI |
InChI=1S/C15H15FOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10,15,17H,2H2,1H3 |
InChI Key |
QEMSNYIOMVSNKZ-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
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